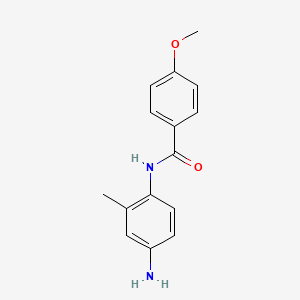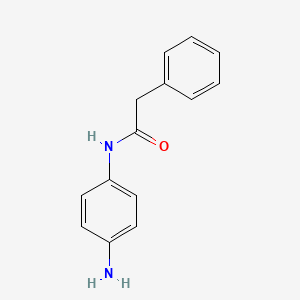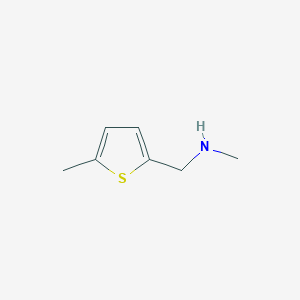
Methyl 2-methoxyacrylate
Übersicht
Beschreibung
Methyl 2-methoxyacrylate (MMA) is an organic compound used in the synthesis of a variety of materials. It is a colorless liquid with a sweet, pleasant odor and is used in a variety of applications in the chemical, pharmaceutical, and cosmetic industries. MMA is also used as a monomer in the production of polymers and plastics. It has been studied for its potential use in a range of medical treatments, including for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biological Compounds
Methyl 2-methoxyacrylate has been used in the stereoselective synthesis of its Z-isomers, which are valuable in the preparation of biologically active compounds. Such compounds have applications in the treatment of various diseases, including osteoporosis. These derivatives are useful due to their reactivity, allowing for diverse chemical transformations, such as Claisen rearrangement and Diels–Alder reactions, contributing significantly to medicinal chemistry (Baati et al., 2009).
Fungicidal Applications
This compound derivatives have shown effectiveness as fungicides. For example, they have been integrated into the structure of strobilurin derivatives, demonstrating visible fungicidal activity against various pathogens. This application is crucial for agriculture, as it helps in controlling crop diseases and enhancing yield (Guihua et al., 2014).
Polymerization
This compound plays a significant role in polymer science. It has been used in free radical polymerization to create polymers with unique properties. These polymers have applications in various industries due to their specific structural and physical characteristics. The study of its polymerization behavior contributes to the development of new materials with tailored properties for specific applications (Yamada et al., 1993).
Environmental Impact and Pesticide Leaching
Research has also focused on the environmental aspects of this compound derivatives, especially concerning their use in pesticides. For instance, studies on the leaching of azoxystrobin, a fungicide containing this compound, from agricultural fields have provided insights into its environmental impact and the potential risks to aquatic ecosystems and drinking water resources (Jørgensen et al., 2012).
Acaricidal Activity
Recent studies have synthesized novel derivatives of this compound with acaricidal activity. These compounds, when tested, showed significant effectiveness against certain mites, indicating potential applications in pest control. This area of research is particularly important for agriculture and horticulture, where mite infestations can be a significant problem (Hao et al., 2020).
Wirkmechanismus
Target of Action
Methyl 2-methoxyacrylate, a type of methoxyacrylate fungicide, primarily targets the Complex III in the electron transport system of fungal mitochondria . This complex contains a cytochrome b with two ubiquinone binding sites, Qo and Qi .
Mode of Action
This compound acts by blocking the electron flow by binding to the Qo site . This interaction disrupts the normal function of the electron transport system, leading to the inhibition of fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in fungal mitochondria . By binding to the Qo site of Complex III, it blocks the electron flow, disrupting the energy production process of the fungi .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By blocking the electron flow in the electron transport chain, it disrupts the fungi’s energy production process, leading to their death .
Eigenschaften
IUPAC Name |
methyl 2-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(7-2)5(6)8-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXESIFAHCXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336862 | |
| Record name | Methyl 2-methoxyacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7001-18-5 | |
| Record name | Methyl 2-methoxyacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methoxyprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)




![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)





